Malonyl-L-carnitine-13C3
Description
Properties
Molecular Formula |
C₇¹³C₃H₁₇NO₆ |
|---|---|
Molecular Weight |
250.22 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for Malonyl L Carnitine 13c3
Chemical Synthesis Pathways for Malonyl-L-carnitine
The synthesis of Malonyl-L-carnitine typically proceeds via the esterification of L-carnitine with a derivative of malonic acid. A common approach involves the reaction of L-carnitine with a protected malonic acid, followed by deprotection.
A plausible synthetic route begins with the protection of one of the carboxylic acid groups of malonic acid, for instance, as a benzyl (B1604629) ester, to form mono-benzyl malonate. This protected malonic acid can then be activated to facilitate esterification. Activation can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride.
The activated mono-benzyl malonate is then reacted with the hydroxyl group of L-carnitine. The trimethylammonium group of L-carnitine is typically protected, for example, as a salt, to prevent side reactions. The reaction is usually carried out in an anhydrous organic solvent.
Protection: Malonic acid is mono-protected, for example, as mono-benzyl malonate.
Activation: The free carboxylic acid of the protected malonate is activated.
Esterification: The activated malonate is reacted with L-carnitine.
Deprotection: The protecting group is removed to yield Malonyl-L-carnitine.
Targeted Isotopic Labeling Techniques for 13C Incorporation
The introduction of three 13C atoms into the malonyl moiety of Malonyl-L-carnitine requires the use of a specifically labeled precursor. The timing and method of introducing this labeled precursor are critical to the success of the synthesis.
Specificity of 13C Enrichment at the Malonyl Moiety
To achieve specific labeling of the malonyl group with three 13C atoms, a 13C3-labeled malonic acid is used as the starting material. Malonic acid-1,2,3-13C3, where all three carbon atoms are 13C, is commercially available from suppliers of stable isotope-labeled compounds.
By using this fully labeled precursor in the synthesis pathway described in section 2.1, the resulting Malonyl-L-carnitine will have a malonyl moiety that is uniformly labeled with 13C. This ensures that the mass shift observed in mass spectrometry corresponds precisely to the incorporation of three 13C atoms.
Considerations for High Isotopic Purity and Chemical Fidelity
Ensuring high isotopic purity and chemical fidelity of the final product is paramount for its use as an internal standard. Several factors must be considered throughout the synthesis and purification process:
Purity of Starting Materials: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the 13C3-labeled malonic acid. It is crucial to use a precursor with a high degree of 13C enrichment (typically >98%). Similarly, the L-carnitine used must be of high chemical purity.
Reaction Conditions: Reaction conditions, such as temperature, reaction time, and the choice of solvents and reagents, must be optimized to minimize side reactions and prevent isotopic scrambling. Anhydrous conditions are often necessary to prevent hydrolysis of activated intermediates.
Purification of Intermediates: Purification of intermediates at each step of the synthesis can help to remove impurities that could interfere with subsequent reactions or contaminate the final product.
Purification and Characterization Methods for Isotopic Integrity
After the synthesis is complete, rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of the Malonyl-L-carnitine-13C3.
Purification: High-performance liquid chromatography (HPLC) is a widely used technique for the purification of acylcarnitines. ckisotopes.com A reversed-phase HPLC column can effectively separate the desired product from unreacted starting materials and any side products. The fractions containing the pure product are collected, and the solvent is removed, typically by lyophilization, to yield the final product as a solid.
Characterization: A combination of analytical techniques is employed to confirm the structure and isotopic integrity of the synthesized compound:
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to confirm the incorporation of the 13C isotopes. The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled compound. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern of the molecule. nih.gov
The combination of these purification and characterization methods ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable internal standard for quantitative metabolic studies.
Advanced Analytical Methodologies for the Detection and Quantification of Malonyl L Carnitine 13c3 and Its Metabolites in Research Studies
Mass Spectrometry (MS) Applications in Stable Isotope Tracing
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In stable isotope tracing studies, MS is used to distinguish between molecules containing naturally abundant isotopes (e.g., 12C) and those enriched with heavier stable isotopes (e.g., 13C). This allows researchers to follow the incorporation of labeled atoms from a precursor, such as Malonyl-L-carnitine-13C3, into downstream metabolites. By tracking the changes in the mass isotopomer distribution of various compounds, it is possible to elucidate metabolic pathways, measure flux rates, and understand the contributions of different substrates to metabolic pools. nih.govescholarship.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Malonyl-L-carnitine and Related Acylcarnitines
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of acylcarnitines, including malonyl-L-carnitine, in biological fluids and tissues. researchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govsigmaaldrich.com
The chromatographic step is crucial as it separates malonyl-L-carnitine from other related acylcarnitines and isomeric compounds that may be present in the biological matrix. nih.govrestek.com The separation of isomers is critical for accurate diagnosis and research into various metabolic disorders. restek.com Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.gov Tandem MS (or MS/MS) is used for quantification, often in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for the analyte of interest and monitoring a specific fragment ion produced upon collision-induced dissociation. ijpras.com This process provides excellent specificity and reduces chemical noise. ijpras.com
For certain challenging analyses, chemical derivatization may be employed prior to LC-MS/MS analysis. For example, butylation of acylcarnitines can increase ionization efficiency and help discriminate between isobaric species like malonyl-carnitine and hydroxybutyryl-carnitine, which have the same mass but different structures. researchgate.net
Table 1: Typical LC-MS/MS Parameters for Acylcarnitine Analysis This table is interactive and represents a compilation of typical conditions reported in research literature.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 or HILIC | Separates acylcarnitines based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the gradient. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes acylcarnitine molecules. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion | [M+H]+ | The protonated molecular ion of the specific acylcarnitine. |
| Product Ion | m/z 85 | A common, characteristic fragment ion for acylcarnitines. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Malonyl-CoA and Metabolite Analysis
While LC-MS/MS is ideal for acylcarnitines, gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique for analyzing key related metabolites like malonyl-CoA, a central player in fatty acid metabolism. nih.govresearchgate.net Due to the low volatility of compounds like malonyl-CoA, chemical derivatization is a necessary step before GC-MS analysis. thermofisher.com
A common procedure involves the hydrolysis of malonyl-CoA to malonate, followed by derivatization to increase its volatility, for example, by creating a trimethylsilyl derivative. nih.gov The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). thermofisher.com EI generates reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. thermofisher.comyoutube.com
GC-MS has been successfully used to measure the concentration and 13C-isotopic enrichment of malonyl-CoA in tissues. nih.gov This allows researchers to study the turnover of malonyl-CoA and trace the contribution of various 13C-labeled substrates (like [1,2-13C2]acetate or [3-13C]lactate) to its production in different organs. nih.gov This methodology has proven invaluable for investigating the kinetics of enzymes involved in malonyl-CoA metabolism, such as malonyl-CoA decarboxylase. nih.gov
High-Resolution Mass Spectrometry for Enhanced Metabolite Identification and Quantification
High-resolution mass spectrometry (HRMS), utilizing instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, offers significant advantages over standard-resolution instruments for metabolomics research. ijpras.com The primary benefit of HRMS is its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.comthermofisher.com
This high mass accuracy allows for the unequivocal determination of the elemental composition of a metabolite and its fragments. chromatographyonline.comthermofisher.com This capability is crucial for distinguishing between metabolites that are isobaric (having the same nominal mass but different elemental formulas) or for separating metabolite ions from background interferences in complex biological samples. chromatographyonline.com
In the context of stable isotope tracing, HRMS is particularly powerful. It can resolve the isotopic patterns of metabolites, allowing for the simultaneous quantification of different isotopologues (molecules that differ only in their isotopic composition). escholarship.org Unlike traditional triple quadrupole instruments, HRMS can readily distinguish between a spiked stable isotope-labeled internal standard and the 13C-enriched metabolites generated from a tracer like this compound, enabling simultaneous absolute quantification and metabolic tracing in a single experiment. escholarship.org
Table 2: Comparison of Low-Resolution (Triple Quadrupole) vs. High-Resolution Mass Spectrometry for Metabolite Analysis This table is interactive and highlights key differences between the technologies.
| Feature | Low-Resolution MS (e.g., Triple Quadrupole) | High-Resolution MS (e.g., QTOF, Orbitrap) |
|---|---|---|
| Primary Application | Targeted Quantification (MRM) | Metabolite Identification, Untargeted Analysis, Targeted Quantification |
| Mass Accuracy | Unit Mass Resolution | High (< 5 ppm) |
| Specificity | High for targeted transitions | Very High; allows elemental formula determination. chromatographyonline.com |
| Isotope Analysis | Can quantify known isotopologues | Can resolve complex isotopic patterns and distinguish between different labels (e.g., 13C vs 15N). escholarship.org |
| Data Acquisition | Pre-selection of precursor/product ions required | Full scan data is acquired, allowing retrospective data analysis. chromatographyonline.com |
Stable Isotope Dilution Mass Spectrometry for Absolute Quantification in Research Models
Stable isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving accurate and precise absolute quantification of metabolites in biological samples. nih.gov The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte to the sample, which serves as an internal standard. nih.gov This internal standard is nearly identical to the endogenous analyte in its chemical and physical properties, meaning it behaves similarly during sample extraction, derivatization, and ionization. nih.gov
By measuring the signal ratio of the naturally abundant (endogenous) analyte to the stable isotope-labeled internal standard, one can calculate the absolute concentration of the analyte in the original sample. Because the ratio is used for quantification, the method corrects for analyte loss during sample preparation and for variations in instrument response, leading to high accuracy and precision. nih.gov
Principles of Internal Standard Selection and Application
The selection of an appropriate internal standard is critical for the success of the IDMS method. The ideal internal standard is a stable isotope-labeled analog of the analyte of interest. For the quantification of endogenous malonyl-L-carnitine, a standard such as d3-malonyl-L-carnitine would be suitable. nih.gov
Key principles for internal standard selection and application include:
Isotopic Purity: The internal standard should have a high degree of isotopic enrichment to prevent interference with the measurement of the natural analyte.
Chemical Identity: It should be chemically identical to the analyte, differing only in isotopic composition. This ensures similar behavior during the analytical process. nih.gov
Timing of Addition: The internal standard must be added to the sample as early as possible in the workflow, preferably before any extraction or purification steps, to accurately account for procedural losses. chromsystems.com
Concentration: The amount of internal standard added should be comparable to the expected concentration of the endogenous analyte to ensure an optimal response ratio.
The choice of internal standard can significantly impact quantification. Research has shown that the quantification of malonylcarnitine can vary depending on which stable isotope-labeled acylcarnitine is used as the reference standard, highlighting the importance of using a structurally identical labeled analog whenever possible. nih.gov
Validation of Methodological Accuracy and Precision in Biological Matrices
Before an analytical method can be confidently applied in research studies, it must undergo a thorough validation process to demonstrate its reliability. Method validation ensures that the method is fit for its intended purpose and provides accurate and reproducible results for the specific biological matrix being studied (e.g., plasma, urine, tissue). nih.govsemanticscholar.org
The key parameters assessed during method validation include:
Accuracy: The closeness of the measured value to the true value. It is often evaluated through spike-recovery experiments, where known amounts of the analyte are added to the biological matrix and the percentage recovered is calculated. nih.govnih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically expressed as the coefficient of variation (CV) and is assessed at different levels (intra-day and inter-day precision). biocrates.com
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Sensitivity: This is determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision. sciex.com
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. semanticscholar.org
Table 3: Example Method Validation Data for Acylcarnitine Quantification in a Biological Matrix This table is interactive and presents typical performance data from validated LC-MS/MS methods reported in the literature.
| Analyte | Concentration Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Propionyl-L-carnitine (C3) | Low QC | < 15% | < 15% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% | |
| Malonyl-L-carnitine (C3DC) | Low QC | < 15% | < 15% | 80-120% |
| Medium QC | < 15% | < 15% | 80-120% | |
| High QC | < 15% | < 15% | 80-120% | |
| Octanoyl-L-carnitine (C8) | Low QC | < 15% | < 15% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% |
Data is representative of typical acceptance criteria found in bioanalytical method validation guidelines. biocrates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a formidable analytical technique for elucidating the metabolic fate of isotopically labeled compounds such as this compound. The incorporation of the stable isotope carbon-13 (¹³C) at designated positions within the malonyl-L-carnitine molecule enables researchers to meticulously track the progression of these carbon atoms as they are metabolized and integrated into a variety of downstream molecules. This methodology offers profound insights into metabolic pathways and their kinetics.
Upon introduction of this compound into a biological system, the ¹³C-labeled carbons serve as a tracer. As the molecule undergoes enzymatic transformations, these ¹³C atoms are transferred to other metabolites. The application of ¹³C NMR spectroscopy allows for the detection and localization of these ¹³C atoms in the resultant metabolic products. The distinct magnetic properties of the ¹³C nucleus differentiate it from the more abundant ¹²C isotope, facilitating the precise monitoring of the labeled molecule's metabolic journey.
The resonance frequency of each carbon atom in an NMR spectrum is dictated by its local chemical environment, generating a unique pattern of peaks, or chemical shifts, for every compound. Through the analysis of ¹³C NMR spectra from biological samples following the administration of this compound, scientists can identify metabolites that have incorporated the ¹³C label and ascertain the specific position of the label within those molecules. This granular level of detail is pivotal for comprehending the precise biochemical reactions that take place.
For example, the three ¹³C atoms within the malonyl group of this compound will exhibit characteristic chemical shifts. When this malonyl group is transferred to other molecules, for instance during fatty acid synthesis, the chemical shifts of the ¹³C-labeled carbons will be altered, reflecting their new molecular environment. By comparing these observed chemical shifts to established standards, researchers can definitively identify the labeled metabolites.
Detailed Research Findings
Research employing ¹³C NMR spectroscopy with labeled substrates has significantly advanced the understanding of cellular metabolism. For instance, in the investigation of fatty acid synthesis, ¹³C-labeled malonyl-CoA, a compound functionally related to malonyl-L-carnitine, has been instrumental in tracing the incorporation of two-carbon units into elongating fatty acid chains. The resultant ¹³C NMR spectra of these fatty acids display a clear labeling pattern that can be utilized to quantify the rate of fatty acid synthesis and elongation. nih.govresearchgate.net
The table below presents representative ¹³C NMR chemical shifts for the labeled carbons in this compound and a theoretical downstream metabolite, a ¹³C-labeled fatty acid.
| Compound | Labeled Carbon Position | Expected Chemical Shift (ppm) |
| This compound | Carbonyl (C1') | ~171 |
| Methylene (C2') | ~43 | |
| Carbonyl (C3') | ~171 | |
| ¹³C-Labeled Fatty Acid | Carboxyl Carbon | ~180-184 |
| Alpha-Carbon | ~34-35 | |
| Beta-Carbon | ~25-26 | |
| Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. |
Moreover, the quantitative capability of NMR facilitates the determination of the relative abundance of various labeled metabolites. The intensity of an NMR signal is directly proportional to the number of ¹³C nuclei generating that signal. This enables the measurement of metabolic fluxes, which represent the rate of molecular turnover within metabolic pathways. nih.gov By analyzing the temporal incorporation of ¹³C into different metabolites, a dynamic profile of cellular metabolism can be developed. This approach has been crucial in understanding metabolic dysregulation in a range of pathological conditions.
The specificity and non-destructive nature of NMR spectroscopy make it an indispensable tool for carbon tracing studies involving this compound. It furnishes a degree of molecular detail that is often not achievable with other analytical methods, thereby enabling a thorough understanding of the metabolic fate of this vital molecule.
Applications of Malonyl L Carnitine 13c3 in Elucidating Metabolic Pathways in Research Models
Investigation of Fatty Acid Oxidation Dynamics
The oxidation of fatty acids is a fundamental process for energy production, particularly in tissues like the heart and skeletal muscle. Malonyl-L-carnitine-13C3 is instrumental in dissecting the complex regulation of this pathway.
The entry of long-chain fatty acids (LCFAs) into the mitochondria for β-oxidation is a tightly controlled step. LCFAs are first activated to acyl-CoAs in the cytoplasm and then transported across the mitochondrial inner membrane via the carnitine shuttle system. By introducing this compound into an experimental system, researchers can monitor the dynamics of carnitine metabolism and its role in this transport process. nih.gov The labeled carnitine component can be tracked to observe its uptake into cells and its subsequent reactions, providing insights into the efficiency and regulation of the carnitine shuttle, which is essential for sustained fatty acid oxidation. nih.gov
Malonyl-CoA is a pivotal regulatory molecule in energy homeostasis. It acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme that catalyzes the rate-limiting step of LCFA entry into the mitochondria. wikipedia.orgjci.orgreddit.com This inhibition effectively prevents fatty acid oxidation when the cell has abundant energy from other sources, such as glucose. utmb.edu
Using this compound allows for precise studies of this inhibitory mechanism. In research models, the labeled compound can serve as a source of 13C-malonyl-CoA. Scientists can then measure the activity of CPT1 in the presence of this labeled inhibitor under various physiological conditions, such as fasting or high-glucose states. nih.gov Such experiments have demonstrated that increased levels of malonyl-CoA are associated with a significant reduction in CPT1 activity and, consequently, a decrease in fatty acid oxidation. utmb.edunih.gov The 13C label enables accurate quantification of the inhibitor's binding and its direct impact on enzyme kinetics. researchgate.net This is crucial for understanding how different tissues, like liver versus muscle, exhibit varying sensitivities to malonyl-CoA inhibition. jci.orgnih.gov
| Condition | Malonyl-CoA Concentration (nmol/g) | Functional CPT-1 Activity (% of control) | Research Model |
| Fasting (Baseline) | 0.13 ± 0.01 | 100% | Human Skeletal Muscle nih.gov |
| Hyperglycemia/Hyperinsulinemia | 0.35 ± 0.07 | Decreased Significantly | Human Skeletal Muscle nih.gov |
| Post-Exercise (Low Glycogen) | Decreased | Increased | Human Skeletal Muscle nih.gov |
| Post-Exercise (High Glycogen) | Decreased | Increased, but limited by carnitine availability | Human Skeletal Muscle nih.gov |
While this compound primarily helps in studying the regulation of fatty acid entry into the mitochondria, it also indirectly aids in understanding the subsequent formation of acetyl-CoA. By modulating CPT1 activity with the labeled compound, researchers can control the flux of LCFAs into the β-oxidation pathway. This allows them to investigate how changes in this flux affect the rate of acetyl-CoA production. Furthermore, if the 13C-labeled malonyl group is metabolized, its carbon atoms can potentially be traced into the mitochondrial acetyl-CoA pool, providing a direct measure of carbon flow through this part of the pathway. Studies using other 13C-labeled precursors have shown that acetyl-L-carnitine can contribute to the lipogenic acetyl-CoA pool, highlighting the interconnectedness of these metabolic pathways. nih.gov
Analysis of De Novo Lipogenesis (DNL) Fluxes
De novo lipogenesis is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Malonyl-CoA is a central building block in this pathway.
In the cytosol, malonyl-CoA serves as the direct substrate for the enzyme fatty acid synthase (FAS). wikipedia.org FAS catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain. The use of this compound in cell or animal models provides a direct way to introduce a 13C-labeled pool of malonyl-CoA into the cytoplasm. This labeled substrate is then incorporated into newly synthesized fatty acids by FAS, effectively tagging them for detection and analysis. This technique is a cornerstone of metabolic flux analysis, a method used to quantify the rates of metabolic pathways. monash.edutno-pharma.com
By measuring the incorporation of the 13C label from this compound into the total lipid pool, scientists can precisely quantify the rate of de novo lipogenesis. Following administration of the tracer, lipids can be extracted from cells or tissues and analyzed by mass spectrometry. The degree of 13C enrichment in fatty acids directly corresponds to the DNL flux. This approach allows researchers to understand how various factors, such as diet, hormones, or disease states like obesity and diabetes, affect the rate of fat synthesis. nih.govfrontiersin.org For example, studies can quantify how hypoxia reduces lipid production or how different substrates contribute to the final lipid pool. nih.gov
| Experimental Condition | Precursor | 13C Incorporation into Palmitate (Relative Units) | Implication for DNL Flux |
| Normoxia (Control) | [U-13C]Glucose | 100 | Baseline DNL activity |
| Hypoxia (1% O2) | [U-13C]Glucose | ~60 | Reduced DNL from glucose nih.gov |
| High Glucose Medium | 13C-labeled precursor | Increased | Upregulated DNL |
| Low Glucose/High Fat Medium | 13C-labeled precursor | Decreased | Downregulated DNL |
Disentangling Carnitine Shuttle Dynamics and Intercompartmental Transfer of Acyl Units
The carnitine shuttle is a critical transport system that facilitates the movement of fatty acids into the mitochondria for beta-oxidation. This compound serves as a sophisticated probe to dissect the components and regulation of this vital process.
Role of Malonyl-L-carnitine in Carnitine-Acylcarnitine Translocase Studies
Carnitine-acylcarnitine translocase (CACT) is an integral inner mitochondrial membrane protein responsible for the transport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. researchgate.netnih.govwikipedia.org This process is a crucial step in the transport of long-chain fatty acids for their subsequent oxidation. nih.govnih.gov Malonyl-CoA, a key regulator of fatty acid oxidation, inhibits carnitine palmitoyltransferase I (CPT-I), the enzyme that generates long-chain acylcarnitines. nih.govnih.govnih.gov
By using this compound, researchers can directly study the kinetics and regulatory aspects of CACT. The labeled malonylcarnitine can be used in competitive binding assays to determine the affinity of unlabeled malonylcarnitine and other acylcarnitines for the translocase. These studies help to understand how different acylcarnitine species compete for transport into the mitochondria and how this process is regulated under various physiological and pathological conditions. Deficiencies in CACT can lead to severe metabolic disorders characterized by impaired fatty acid oxidation. nih.govmedlineplus.gov
Mitochondrial-Cytosolic Acetyl-CoA Exchange Mechanisms
Acetyl-CoA is a central metabolic intermediate, but it cannot directly cross the inner mitochondrial membrane. The carnitine shuttle provides a mechanism for the transport of acetyl units between the mitochondria and the cytosol. biorxiv.orgresearchgate.net In the mitochondrial matrix, acetyl-CoA can be converted to acetyl-L-carnitine by carnitine acetyltransferase (CrAT). biorxiv.org This acetyl-L-carnitine is then transported across the inner mitochondrial membrane by CACT and can be converted back to acetyl-CoA in the cytosol by another isoform of CrAT. biorxiv.org
The use of this compound allows for the precise tracing of the acetyl group as it moves between these compartments. By monitoring the incorporation of the 13C label into cytosolic and mitochondrial acetyl-CoA pools, researchers can quantify the flux through this exchange pathway. This is critical for understanding how mitochondrial metabolism supports cytosolic processes such as fatty acid and cholesterol synthesis.
Peroxisomal Contributions to Cytosolic Malonyl-CoA Pools
Peroxisomes are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain fatty acids. nih.gov This process also generates acetyl-CoA, which can be exported to the cytosol. embopress.org Peroxisomal carnitine acyltransferases can convert peroxisomally derived acyl-CoAs, including acetyl-CoA, into their corresponding acylcarnitines. manchester.ac.uknih.gov These acylcarnitines can then be transported to the mitochondria for further oxidation or utilized in the cytosol.
Tracing Carbon Flow Through the Tricarboxylic Acid (TCA) Cycle and Associated Pathways
The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. This compound is an invaluable tool for studying the intricate connections between fatty acid metabolism and the TCA cycle.
Interplay of Acetyl-CoA Carboxylase (ACC) Activity with TCA Cycle Anaplerosis and Cataplerosis
Acetyl-CoA carboxylase (ACC) catalyzes the formation of malonyl-CoA from acetyl-CoA. mit.edu Malonyl-CoA is a key regulator of fatty acid oxidation and also serves as the building block for fatty acid synthesis. taylorandfrancis.com The activity of ACC is tightly regulated and has a profound impact on the flux of metabolites through the TCA cycle.
When this compound is introduced into a system, the labeled malonyl group can be converted to acetyl-CoA, which then enters the TCA cycle. By tracking the distribution of the 13C label among the TCA cycle intermediates, researchers can gain insights into the rates of anaplerosis (the replenishment of TCA cycle intermediates) and cataplerosis (the removal of TCA cycle intermediates for biosynthetic purposes). For instance, an increase in labeled oxaloacetate would indicate an anaplerotic flux, while the appearance of the label in exported metabolites like citrate (B86180) would signify cataplerosis.
Impact on Gluconeogenesis and Substrate Contributions in Experimental Systems
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Malonyl-CoA plays a regulatory role in this process by inhibiting fatty acid oxidation, which in turn can affect the availability of substrates for gluconeogenesis. nih.gov
By using this compound, researchers can trace the carbon atoms from the malonyl group and determine their contribution to the synthesis of glucose. This is particularly useful in studies investigating the metabolic fate of different substrates under gluconeogenic conditions. For example, in perfused liver or kidney slice experiments, the incorporation of the 13C label from this compound into glucose can quantify the extent to which fatty acid-derived carbons are utilized for gluconeogenesis. scispace.com This provides a direct measure of the interplay between fatty acid metabolism and glucose production.
Exploration of Malonyl-CoA Decarboxylase (MCD) Activity and Regulation in Research Contexts
Malonyl-CoA is a critical signaling molecule and a key regulator of fatty acid metabolism. Its concentration is tightly controlled by the balance between its synthesis by acetyl-CoA carboxylase (ACC) and its degradation by Malonyl-CoA Decarboxylase (MCD). MCD catalyzes the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide, thereby playing a pivotal role in relieving the inhibition of carnitine palmitoyltransferase I (CPT-I) and promoting fatty acid oxidation. The use of stable isotope tracers allows for a dynamic view of this process.
While direct studies detailing the use of this compound to specifically measure MCD flux are not extensively documented in publicly available research, the principles of metabolic flux analysis provide a framework for how this labeled compound could theoretically be employed. In such a research model, this compound would likely serve as a precursor that, after cellular uptake and enzymatic conversion, introduces a 13C-labeled malonyl-CoA pool. By tracking the appearance of the 13C label in downstream metabolites such as acetyl-CoA and intermediates of the Krebs cycle, researchers can infer the rate of malonyl-CoA turnover.
Research in this area often relies on measuring the half-life of isotopically labeled malonyl-CoA. For instance, studies have utilized various 13C-labeled substrates to measure the turnover of the malonyl-CoA pool, which is a direct reflection of the combined activities of ACC and MCD.
One key study developed a gas chromatography-mass spectrometry (GC-MS) method to measure the concentration and isotopic enrichment of malonyl-CoA in tissues. nih.gov In this method, [U-13C3]malonyl-CoA was used as an internal standard for quantification. nih.gov The study also applied various 13C-labeled precursors to track the synthesis and turnover of malonyl-CoA in perfused rat livers and hearts. nih.gov The findings from these experiments provided valuable data on the rapid turnover of this important metabolic regulator. nih.gov
Table 1: Half-life of Singly Labeled Malonyl-CoA in Perfused Rat Tissues with Different 13C-Substrates
| Tissue | 13C-Substrate | Half-life of Singly Labeled Malonyl-CoA |
| Liver | NaH13CO3 | < 20 seconds |
| Liver | [3-13C]lactate + [3-13C]pyruvate | 6.95 minutes |
| Heart | NaH13CO3 | ~1.25 minutes |
| Data sourced from a study on the assay of malonyl-CoA concentration and isotopic enrichment. nih.gov |
The regulation of MCD activity is another critical area of investigation. Studies have shown that MCD activity can be modulated by various physiological conditions. For example, research using radiolabeled [2-14C]malonyl-CoA has demonstrated that MCD activity correlates with the oxidative capacity of different muscle fiber types. nih.gov
Table 2: Malonyl-CoA Decarboxylase Activity in Different Rat Muscle Tissues
| Muscle Tissue Type | MCD Activity (mU/g wet wt) |
| Type IIb Fibers | 42.7 +/- 3.0 |
| Type I Fibers | 107.8 +/- 7.6 |
| Type IIa Fibers | 150.7 +/- 4.3 |
| Heart | 1071.4 +/- 260 |
| Data represents the mean +/- standard error of the mean. nih.gov |
In the context of metabolic flux analysis, the rate of conversion of 13C-labeled malonyl-CoA (derived from this compound) to 13C-labeled acetyl-CoA would provide a direct measure of the flux through the MCD reaction. This information is invaluable for understanding how MCD activity is regulated in response to various stimuli, such as hormonal signals, nutrient availability, and pathological states. By quantifying the flux through MCD, researchers can gain a more complete picture of the intricate regulation of fatty acid oxidation and its interplay with glucose metabolism.
Quantitative Metabolic Flux Analysis Mfa Using Malonyl L Carnitine 13c3
Principles of Mass Isotopomer Distribution (MID) Analysis in Research
Mass Isotopomer Distribution (MID) analysis is a fundamental technique in ¹³C-MFA that measures the relative abundance of different isotopologues of a metabolite. When cells are supplied with a ¹³C-labeled substrate like Malonyl-L-carnitine-13C3, the ¹³C atoms are incorporated into downstream metabolites. This incorporation results in a shift in the mass of these metabolites, creating different mass isotopologues. Each isotopologue has the same chemical formula but differs in the number of ¹³C atoms it contains.
The distribution of these mass isotopologues, or the MID vector, provides a detailed fingerprint of the metabolic pathways that were active in the production of that metabolite. For instance, the specific pattern of ¹³C labeling in downstream acylcarnitines and fatty acids after administration of this compound can reveal the flux through the carnitine shuttle and fatty acid synthesis and oxidation pathways.
A critical aspect of MID analysis is achieving an isotopic steady state, where the enrichment of ¹³C in metabolites becomes stable over time. This steady-state labeling pattern is then used to infer the relative fluxes through intersecting metabolic pathways. The analysis of MID data from this compound would involve tracking the three labeled carbons as they are transferred and incorporated into other molecules, providing a quantitative measure of the activity of carnitine-dependent pathways.
A study on malonyl-CoA, a closely related compound, utilized gas chromatography-mass spectrometry (GC-MS) to analyze its mass isotopomer distribution after labeling with various ¹³C substrates. This allowed for the measurement of malonyl-CoA turnover and the contribution of different substrates to its production. A similar approach with this compound would enable researchers to trace the fate of the malonyl group and the carnitine backbone, providing specific insights into fatty acid metabolism.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Isotopologue | Molecules that have the same chemical formula but differ in their isotopic composition. | Malonyl-L-carnitine with zero, one, two, or three 13C atoms would be different isotopologues. |
| Mass Isotopomer | A family of isotopologues that have the same integer mass. | Used to generate the Mass Isotopomer Distribution (MID). |
| MID Vector | A vector representing the fractional abundance of each mass isotopomer of a metabolite. | The MID of downstream metabolites like acetyl-CoA or palmitate would reveal the contribution from this compound. |
| Isotopic Steady State | A state where the isotopic enrichment of metabolites is constant over time. | Essential for accurately calculating metabolic fluxes from MID data. |
Mathematical Modeling for Flux Estimation from Isotopic Data
Mathematical modeling is essential for translating the raw MID data into quantitative metabolic fluxes. The process involves creating a stoichiometric model of the relevant metabolic network, which includes all the biochemical reactions, substrates, and products. This model is then used to simulate the expected MID of various metabolites for a given set of metabolic fluxes.
The core of the mathematical approach is to find the set of fluxes that best explains the experimentally measured MIDs. This is typically achieved by minimizing the difference between the simulated and the measured isotopomer distributions. The relationship between metabolic fluxes and MIDs is complex and nonlinear, necessitating sophisticated computational algorithms to solve the optimization problem.
In the context of this compound, the metabolic model would focus on pathways involving fatty acid transport and metabolism. This would include the carnitine shuttle, fatty acid synthesis, and beta-oxidation. The model would track the transfer of the three ¹³C atoms from this compound to other molecules. For example, the model would predict the labeling pattern of acetyl-CoA and other acyl-CoAs based on the activity of carnitine acetyltransferase and other related enzymes. By comparing these predictions with the measured MIDs of key metabolites, the model can estimate the fluxes through these pathways.
Software Tools and Algorithms for MFA
A variety of software tools and algorithms are available to facilitate ¹³C-MFA. These tools assist in model construction, simulation of isotope labeling, flux estimation, and statistical analysis. While no software is specifically designed for this compound, several general-purpose MFA software packages can be adapted for this purpose.
These software packages typically implement algorithms that can handle the complexity of metabolic networks and the analysis of isotopic data from techniques like GC-MS and LC-MS. They provide a framework for defining the metabolic model, inputting experimental data (including MIDs and extracellular fluxes), and performing the flux calculations. The output is a detailed flux map that quantifies the rates of intracellular reactions.
| Software Tool | Description | Potential Application for this compound Data |
|---|---|---|
| 13CFLUX2 | A high-performance software suite for steady-state and non-stationary 13C-MFA. | Modeling fatty acid metabolism and estimating fluxes based on MID data from this compound tracer experiments. |
| INCA | A MATLAB-based software for isotopically non-stationary metabolic flux analysis. | Analyzing time-course labeling data to determine dynamic fluxes in response to perturbations. |
| FreeFlux | An open-source Python package for both steady-state and transient 13C-MFA. | Accessible tool for simulating labeling patterns and estimating fluxes in custom metabolic models involving carnitine metabolism. |
| IsoSearch | An R script for analyzing untargeted metabolomic and lipidomic datasets from HR-LC-MS/MS. | Identifying and profiling 13C-isotopomers of lipids and acylcarnitines derived from this compound. |
| CPExtract | A software tool for the automated tracer-based pathway-specific screening of secondary metabolites in LC-HRMS data. | Targeted searching for specific isotopologue patterns in metabolites downstream of this compound. |
Applications in Characterizing Metabolic Plasticity and Adaptation in Cell and Animal Models
The use of this compound in MFA has significant potential for studying metabolic plasticity and adaptation in various biological contexts. Metabolic plasticity refers to the ability of cells to reprogram their metabolic pathways in response to changes in their environment or internal state. The carnitine system and the regulation of fatty acid oxidation by malonyl-CoA are central to this plasticity, particularly in the switch between glucose and fatty acid metabolism.
In cancer research, tumor cells exhibit significant metabolic reprogramming to support their rapid growth and survival. The carnitine system has been identified as a key player in the metabolic flexibility of cancer cells. By using this compound as a tracer, researchers could quantify the flux through the carnitine shuttle and fatty acid oxidation pathways in cancer cells under different conditions, providing insights into their metabolic adaptations.
Similarly, in the context of exercise physiology and metabolic diseases like obesity and type 2 diabetes, the regulation of fatty acid metabolism is crucial. Studies have shown that malonyl-CoA levels in human skeletal muscle change in response to hyperglycemia and hyperinsulinemia, affecting long-chain fatty acid oxidation. A tracer like this compound could be used in animal models to investigate how different physiological states (e.g., fasting, exercise) or pathological conditions alter the flux of fatty acids into the mitochondria for oxidation. This would provide a more dynamic and quantitative understanding of metabolic adaptation than simply measuring metabolite concentrations.
For example, a study using ¹³C-labeled palmitate in fasting mice revealed the distinct fates of fatty acids in muscle and liver, with muscle directing them towards oxidation and the liver towards storage. A similar approach with this compound could provide more specific information about the regulation of the carnitine shuttle in these tissues during such metabolic adaptations.
Integration of Malonyl L Carnitine 13c3 Tracing into Systems Biology Approaches
Multi-Omics Data Integration with Isotopic Tracing for Comprehensive Metabolic Profiling
Isotopic tracing with Malonyl-L-carnitine-13C3 offers a powerful method for a comprehensive analysis of cellular metabolism, particularly when combined with other "omics" technologies such as transcriptomics, proteomics, and metabolomics. This multi-omics approach allows for a more complete picture of the metabolic state of a biological system. nih.govresearchgate.net The data generated from this compound tracing, which details the flux through specific metabolic pathways, can be layered with gene expression data (transcriptomics) and protein abundance data (proteomics) to create a multi-dimensional view of metabolic regulation.
For instance, an increase in the flux of the 13C label from this compound into downstream metabolites, when correlated with the upregulation of genes encoding for fatty acid oxidation enzymes, provides strong evidence for the transcriptional control of this pathway. Conversely, a disconnect between high transcript levels and low metabolic flux might suggest post-translational or allosteric regulation.
The integration of these diverse datasets is often facilitated by sophisticated computational tools and bioinformatics platforms. nih.govplos.org These tools can identify statistically significant correlations between different data types, helping to build comprehensive models of metabolic networks.
Table 1: Illustrative Multi-Omics Data Integration in a Hypothetical Study Using this compound
| Omics Layer | Key Findings | Implication for Metabolic Profiling |
| Isotopic Tracing | Increased incorporation of 13C from Malonyl-L-carnitine into acetyl-CoA | Enhanced fatty acid oxidation |
| Transcriptomics | Upregulation of CPT1 and ACADVL genes | Transcriptional activation of fatty acid uptake and oxidation |
| Proteomics | Increased abundance of CPT1 protein | Increased enzymatic capacity for fatty acid transport |
| Metabolomics | Decreased levels of intracellular free fatty acids | Increased utilization of fatty acids as an energy source |
Network Reconstruction and Flux Balance Analysis in Experimental Systems
Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism. nih.govcreative-proteomics.com Flux balance analysis (FBA) is a computational method used to predict metabolic flux distributions within these models. While powerful, the predictions from FBA can be underdetermined. Isotopic tracing data from compounds like this compound can provide crucial experimental constraints to refine these models and improve the accuracy of flux predictions. vanderbilt.eduresearchgate.net
This integrated approach has been instrumental in identifying metabolic bottlenecks and understanding how metabolic networks are rewired in various physiological and pathological conditions. For example, by constraining a model with data from this compound tracing, one could predict how a perturbation, such as a drug treatment or genetic modification, affects the global metabolic landscape.
Table 2: Application of this compound Tracing in Flux Balance Analysis
| Parameter | Description | Role of this compound Data |
| Objective Function | The biological objective the cell is assumed to be optimizing (e.g., biomass production) | Indirectly influenced by more accurate flux constraints |
| Stoichiometric Matrix | A matrix representing the stoichiometry of all metabolic reactions in the network | Not directly affected |
| Flux Bounds | The minimum and maximum allowable flux for each reaction | Directly constrained by experimentally measured flux of 13C label |
| Predicted Fluxes | The calculated optimal distribution of metabolic fluxes | More accurate and biologically relevant due to experimental constraints |
Identification of Metabolic Nodes and Regulatory Mechanisms in Research Models
Malonyl-L-carnitine is strategically positioned at the intersection of fatty acid synthesis and oxidation. Its precursor, malonyl-CoA, is a key allosteric inhibitor of CPT1, the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation. nih.govjci.orgresearchgate.netutmb.edu Therefore, tracing the metabolism of this compound can provide significant insights into the regulation of this critical metabolic node.
By tracking the flow of the 13C label, researchers can assess the activity of the CPT system under various conditions. For example, a slow rate of 13C incorporation into the mitochondrial acetyl-CoA pool from labeled malonyl-L-carnitine would suggest inhibition of CPT1. This information can then be correlated with cellular signaling pathways known to regulate fatty acid metabolism, such as the AMP-activated protein kinase (AMPK) pathway. nih.gov
Furthermore, stable isotope tracing can help to uncover novel regulatory mechanisms. Unexpected patterns of 13C distribution may point towards previously unknown metabolic pathways or regulatory interactions. This hypothesis-generating capability is a key strength of using isotopic tracers in systems biology research. nih.gov The dynamic nature of these tracing experiments allows for the observation of metabolic regulation in real-time, providing a level of detail that is not achievable with static measurements alone. nih.gov
Challenges and Future Directions in Malonyl L Carnitine 13c3 Research
Methodological Considerations for Sample Preparation and Matrix Effects
The accurate quantification of Malonyl-L-carnitine-13C3 is contingent on meticulous sample preparation and the mitigation of matrix effects, which can significantly impact analytical results. Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal.
One of the primary challenges in the analysis of acylcarnitines, including this compound, is their wide range of polarities. This variability makes it difficult to develop a single extraction method that is optimal for all acylcarnitines. For instance, a simple protein precipitation with organic solvent may be sufficient for some acylcarnitines, but more complex solid-phase extraction (SPE) methods may be necessary to remove interfering substances and enrich for low-abundance species like malonyl-carnitine.
Matrix effects are a significant concern in liquid chromatography-mass spectrometry (LC-MS) based methods. Co-eluting endogenous compounds can compete with this compound for ionization, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Malonyl-L-carnitine-d3, can help to correct for these matrix effects, as the internal standard will be affected in a similar manner to the analyte of interest. However, the choice of internal standard is critical, as different stable isotope-labeled standards can yield different quantitative results. nih.gov
| Technique | Advantages | Challenges for this compound Analysis |
|---|---|---|
| Protein Precipitation | Simple, fast, and inexpensive | Incomplete removal of interfering substances, potential for analyte loss |
| Liquid-Liquid Extraction | Good for removing lipids and other non-polar interferences | Can be labor-intensive and may not be suitable for polar compounds |
| Solid-Phase Extraction (SPE) | High selectivity and can enrich for low-abundance analytes | Requires method development and can be more expensive |
Interpretation of Complex Isotopic Labeling Patterns
The primary utility of this compound is as a tracer to follow the metabolic fate of the malonyl group. The interpretation of the resulting isotopic labeling patterns can provide valuable insights into the activity of various metabolic pathways. However, this interpretation is not always straightforward.
The 13C3 label on the malonyl moiety of this compound can be incorporated into various downstream metabolites through the action of enzymes such as fatty acid synthase. By tracking the appearance of these 13C-labeled products, researchers can infer the flux through these pathways. However, the complexity of metabolic networks means that the label can be distributed among numerous metabolites, making it challenging to trace the complete metabolic fate of the tracer.
Furthermore, the interpretation of labeling patterns must account for the potential for isotopic exchange reactions and the dilution of the tracer pool by endogenous unlabeled metabolites. mdpi.com Computational modeling approaches are often necessary to accurately interpret the complex data generated from isotopic tracer studies. These models can help to disentangle the contributions of different pathways to the observed labeling patterns and provide a more quantitative measure of metabolic flux.
Advancements in Mass Spectrometry Resolution and Sensitivity for Low Abundance Metabolites
Malonyl-L-carnitine is typically a low-abundance metabolite, which presents a significant analytical challenge. sciex.com Recent advancements in mass spectrometry technology, including improvements in both resolution and sensitivity, have been crucial for the detection and quantification of such metabolites.
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide the ability to distinguish between isobaric interferences and the analyte of interest, which is particularly important in complex biological matrices. This high resolving power allows for more confident identification and more accurate quantification of low-abundance species.
The sensitivity of mass spectrometers has also seen significant improvements, with modern instruments capable of detecting analytes at the femtomole level. researchgate.netsciex.com This increased sensitivity is critical for studying the subtle changes in the levels of low-abundance metabolites like malonyl-carnitine that may occur in response to physiological or pathological stimuli. The development of more sensitive instrumentation will continue to be a key driver of progress in the field of metabolomics and the study of this compound.
Development of Novel Research Models for Specific Metabolic Questions
The choice of research model is critical for addressing specific questions in metabolic research. While in vitro studies using cultured cells can provide valuable mechanistic insights, they may not fully recapitulate the complexity of in vivo metabolism. The use of this compound in more physiologically relevant models is an important future direction.
Animal models, such as genetically engineered mice, can be used to study the role of specific enzymes or pathways in malonyl-carnitine metabolism in a whole-organism context. These models allow for the investigation of inter-organ metabolic cross-talk and the effects of dietary or pharmacological interventions.
Furthermore, the development of organoid and "organ-on-a-chip" technologies offers the potential to create more sophisticated in vitro models that better mimic the three-dimensional architecture and physiological function of tissues. The application of this compound in these advanced models could provide new insights into tissue-specific aspects of fatty acid metabolism.
| Model | Advantages | Limitations |
|---|---|---|
| Cultured Cells | High-throughput, well-controlled environment | Lacks physiological complexity of a whole organism |
| Animal Models | Allows for in vivo studies and investigation of inter-organ metabolism | May not fully recapitulate human metabolism, ethical considerations |
| Organoids/Organs-on-a-chip | More physiologically relevant than 2D cell culture, potential for human-derived models | Technically challenging, may not fully replicate in vivo environment |
Expanding the Scope of Isotopic Tracers for Uncharted Metabolic Territories
While this compound is a valuable tool for studying fatty acid metabolism, there is a need to expand the repertoire of isotopic tracers to explore other, less well-understood areas of metabolism. The synthesis of novel labeled compounds can open up new avenues of research and provide a more comprehensive picture of metabolic networks.
For example, the use of tracers with different isotopic labels (e.g., 2H, 15N) in combination with 13C-labeled tracers can provide additional layers of information about metabolic pathways. mdpi.com This multi-isotope approach can help to resolve the contributions of different substrates to a particular metabolite pool and provide a more detailed understanding of metabolic regulation.
The development of new analytical methods, such as non-targeted tracer fate detection, will also be important for identifying previously unknown metabolic pathways and the products of novel enzymatic reactions. nih.gov By combining the use of a diverse array of isotopic tracers with advanced analytical and computational tools, researchers will be able to continue to push the boundaries of our understanding of metabolism.
Q & A
Basic Research Questions
Q. How can Malonyl-L-carnitine- be detected and quantified in biological samples with high specificity?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting and quantifying isotopically labeled compounds like Malonyl-L-carnitine-. To ensure specificity:
- Use stable isotope-labeled internal standards (e.g., -labeled analogs) to correct for matrix effects and ionization efficiency .
- Optimize chromatographic separation to resolve structural isomers and reduce background noise.
- Validate the method using spike-and-recovery experiments in representative biological matrices (e.g., plasma, tissue homogenates) .
Q. What protocols ensure the synthesis and characterization of high-purity Malonyl-L-carnitine-?
- Methodological Answer :
- Synthesis : Use enzymatic or chemical acylation of L-carnitine- with malonyl-CoA, followed by purification via reverse-phase HPLC. Monitor isotopic purity (>99%) using -NMR to confirm labeling positions .
- Characterization :
- Mass spectrometry (MS) for molecular weight verification.
- Nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic enrichment.
- Documentation : Provide batch-specific details (e.g., CAS number, purity, storage conditions) to meet reproducibility standards .
Q. How should researchers design experiments to study Malonyl-L-carnitine-’s role in mitochondrial β-oxidation?
- Methodological Answer :
- Model Systems : Use isolated mitochondria or cell cultures (e.g., hepatocytes, myocytes) to minimize confounding variables.
- Tracer Administration : Pulse-chase experiments with Malonyl-L-carnitine- to track flux through β-oxidation pathways.
- Controls : Include unlabeled L-carnitine and malonyl-CoA to distinguish isotope-specific effects .
- Data Collection : Measure -enriched intermediates (e.g., acetyl-CoA, citrate) via LC-MS or GC-MS. Report sample size, time points, and statistical tests (e.g., ANOVA for kinetic comparisons) .
Advanced Research Questions
Q. How can contradictory data on Malonyl-L-carnitine-’s inhibitory effects on carnitine palmitoyltransferase-1 (CPT1) be resolved?
- Methodological Answer :
- Source Analysis : Assess variability in experimental conditions (e.g., cell type, substrate concentrations, isotopic dilution effects) .
- Statistical Reconciliation : Apply meta-analysis techniques to pooled datasets, accounting for effect sizes and heterogeneity. Use Bayesian hierarchical models to quantify uncertainty .
- Mechanistic Validation : Perform CRISPR-mediated CPT1 knockout studies to isolate Malonyl-L-carnitine-’s direct effects .
Q. What strategies integrate Malonyl-L-carnitine- tracer studies with multi-omics data (e.g., metabolomics, proteomics)?
- Methodological Answer :
- Data Alignment : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map -labeled metabolites onto proteomic networks.
- Normalization : Correct for batch effects using ComBat or surrogate variable analysis (SVA) .
- Dynamic Modeling : Employ flux balance analysis (FBA) to predict metabolic shifts under varying malonyl-CoA levels .
- Reproducibility : Share raw data and computational scripts via repositories like GitHub or Zenodo, adhering to FAIR principles .
Q. How can researchers standardize the use of Malonyl-L-carnitine- in longitudinal studies with high inter-lab variability?
- Methodological Answer :
- Protocol Harmonization : Adopt consensus guidelines for tracer administration (e.g., dosing, timing) and sample processing (e.g., quenching methods for metabolomics) .
- Reference Materials : Distribute certified -labeled standards with documented purity and stability data to all collaborating labs .
- Quality Control : Implement inter-lab proficiency testing with blinded replicates to identify systematic biases .
Q. What analytical approaches validate the compartment-specific localization of Malonyl-L-carnitine- in subcellular studies?
- Methodological Answer :
- Subcellular Fractionation : Use differential centrifugation or immunoaffinity isolation to separate mitochondrial, cytosolic, and peroxisomal fractions. Validate purity via marker enzymes (e.g., citrate synthase for mitochondria) .
- Isotope Ratio Monitoring : Combine LC-MS with spatial flux analysis (e.g., -isotopomer spectral analysis) to resolve compartment-specific labeling patterns .
- Imaging Techniques : Correlate with MALDI-TOF imaging or nanoSIMS for in situ localization .
Methodological Best Practices
- Data Reporting : Follow Nature Research’s guidelines for statistical transparency, including effect sizes, error margins, and Bayesian priors .
- Chemical Documentation : Detail synthesis protocols, storage conditions (-80°C for long-term stability), and batch-specific QC data to enable replication .
- Ethical Compliance : Adhere to institutional guidelines for isotopic tracer use in animal/human studies, including dose justification and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
